1,3-Diazaadamantane, 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-
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Overview
Description
2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Methoxybenzene, nitric acid
Major Products Formed
Oxidation: Nitro and carbonyl derivatives
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially causing cytotoxic effects . Additionally, the methoxyphenyl group may facilitate binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: A structurally related compound with similar tricyclic core but lacking the methoxyphenyl and dinitro groups.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another tricyclic compound with different functional groups and applications.
Uniqueness
2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[331Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H22N4O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C17H22N4O5/c1-15(2)16(20(22)23)8-18-10-17(15,21(24)25)11-19(9-16)14(18)12-4-6-13(26-3)7-5-12/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
AQUICHQENWTAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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